N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of fluorinated aromatic rings, nitro groups, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluoro and Nitro Groups: The aromatic ring is functionalized with fluoro and nitro groups through electrophilic aromatic substitution reactions. This can be achieved using reagents such as fluorine gas or nitronium ions.
Coupling Reactions: The triazole moiety is then coupled with the fluorinated nitroaromatic compound using a suitable linker, often involving thiol-ene click chemistry or other coupling reactions facilitated by catalysts like palladium or copper.
Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines, which can further participate in various functionalization reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, copper catalysts.
Major Products
Reduction of Nitro Group: Formation of corresponding aniline derivatives.
Substitution of Fluoro Group: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and nitro group are often involved in binding interactions with proteins, while the fluoro group can enhance metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the triazole and sulfanyl groups, potentially less active.
2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the fluoro and nitro groups, different electronic properties.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, sulfanyl) groups creates a compound with a balanced profile for various applications.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S/c1-11-4-3-5-12(8-11)17-21-22-18(23(17)2)28-10-16(25)20-13-6-7-14(19)15(9-13)24(26)27/h3-9H,10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVWRAHJLVMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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